Technical Monograph: Synthesis and Profiling of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic Acid
Technical Monograph: Synthesis and Profiling of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic Acid
Introduction & Strategic Significance
Target Molecule: (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid Chemical Formula: C₁₂H₁₉BO₄ Molecular Weight: 238.09 g/mol
This boronic acid derivative serves as a critical building block in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the 3-ethoxypropoxy side chain—a glycol-ether mimic that imparts improved solubility and metabolic stability compared to simple alkyl chains. Combined with the 4-methyl group, which often locks conformation or fills hydrophobic pockets in kinase/receptor targets, this molecule is highly relevant for medicinal chemistry campaigns targeting GPCRs and kinases.
Technical Challenges:
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Regiocontrol: Ensuring the boronic acid is installed meta to the alkoxy group and para to the methyl group.
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Stability: Electron-rich aryl boronic acids are susceptible to protodeboronation (C-B bond cleavage) under acidic hydrolysis or high-temperature conditions.
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Boroxine Equilibrium: Like most boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine), complicating stoichiometric calculations and melting point analysis.
Retrosynthetic Analysis & Strategy
The synthesis is designed to be robust, scalable, and regioselective. We utilize 5-bromo-2-methylphenol as the commercially available anchor. The strategy involves two key phases:
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Williamson Ether Synthesis: Installation of the solubilizing tail.
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Cryogenic Metal-Halogen Exchange: Conversion of the aryl bromide to the boronic acid.
Note on Selection: While Miyaura borylation (Pd-catalyzed) is popular, the Lithium-Halogen Exchange route is selected here for the "Acid" form because it avoids the difficult removal of pinacol contaminants and is generally more atom-economical for simple aryl bromides.
Scheme 1: Synthesis Pathway
Caption: Two-step synthesis route utilizing regioselective alkylation followed by cryogenic lithiation-borylation.
Experimental Protocols
Phase 1: Synthesis of 4-Bromo-1-(3-ethoxypropoxy)-2-methylbenzene
Objective: Alkylation of the phenol moiety with high conversion and minimal side reactions.
Reagents:
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5-Bromo-2-methylphenol (1.0 eq)
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1-Bromo-3-ethoxypropane (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous/granular)
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Dimethylformamide (DMF) (Volume: 5 mL per gram of phenol)
Step-by-Step Workflow:
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Setup: Charge an oven-dried round-bottom flask with 5-bromo-2-methylphenol and anhydrous DMF under a nitrogen atmosphere.
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Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to allow phenoxide formation (color change often observed).
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Addition: Add 1-bromo-3-ethoxypropane dropwise via syringe.
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Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The phenol spot should disappear.
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Workup:
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Cool to room temperature.
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Dilute with water (3x reaction volume) and extract with Ethyl Acetate (EtOAc) (3x).
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Wash combined organics with LiCl (5% aq) to remove residual DMF, followed by brine.
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Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). The product is a colorless to pale yellow oil.
Phase 2: Synthesis of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic Acid
Objective: Conversion of the aryl bromide to the boronic acid via lithiation.
Reagents:
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Intermediate A (1.0 eq)
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n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)
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Triisopropyl borate (B(Oi-Pr)₃) (1.5 eq)
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Tetrahydrofuran (THF) (Anhydrous, 10 mL per gram of substrate)
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2N HCl (for hydrolysis)
Step-by-Step Workflow:
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Inert Setup: Flame-dry a 3-neck flask and cool under Argon flow. Add Intermediate A and anhydrous THF.
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Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Ensure temperature equilibration for 15 mins.
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Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.
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Borate Trapping: Add Triisopropyl borate dropwise.
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Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours. The solution typically becomes a white suspension (boronate complex).
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Hydrolysis (Critical Step):
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Cool the mixture to 0°C.
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Slowly add 2N HCl until pH reaches ~3. Stir vigorously for 30 minutes.
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Warning: Do not use concentrated acid or heat, as this may cause protodeboronation (loss of B(OH)₂ group).
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Isolation:
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Extract with EtOAc (3x).
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Wash with brine, dry over MgSO₄ (Sodium sulfate can retain boronic acids), and concentrate.
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Trituration: The crude residue is often a sticky semi-solid. Triturate with Hexanes/Et₂O (9:1) or cold Pentane to induce precipitation of the white solid boronic acid. Filter and dry under vacuum.[3]
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Scheme 2: Purification Logic
Caption: Purification workflow emphasizing trituration to remove non-polar impurities.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR) Profiling
Solvent: DMSO-d₆ (Preferred for boronic acids to suppress boroxine formation and exchange broadening).
| Proton (¹H) Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Note |
| B-OH | 8.00 – 8.20 | Broad Singlet | 2H | Disappears with D₂O shake. |
| Ar-H (C2) | ~7.30 | Singlet (d) | 1H | Ortho to B, Meta to Alkoxy. |
| Ar-H (C6) | ~7.25 | Doublet | 1H | Ortho to B, Ortho to Me. |
| Ar-H (C5) | ~7.15 | Doublet | 1H | Meta to B, Ortho to Me. |
| O-CH₂ (Propyl) | 4.05 | Triplet | 2H | Attached to Phenol. |
| O-CH₂ (Ethyl) | 3.40 – 3.50 | Multiplet | 4H | Ether linkage CH₂s. |
| Ar-CH₃ | 2.18 | Singlet | 3H | Attached to C4. |
| C-CH₂-C (Propyl) | 1.95 | Quintet | 2H | Central methylene. |
| CH₃ (Ethyl) | 1.12 | Triplet | 3H | Terminal methyl. |
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.
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Expected Mass: 237.1 m/z ([M-H]⁻).
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Note: In alcoholic solvents (MeOH), you may observe methyl boronate ester adducts [M+MeOH-H₂O] or dimers.
Purity Specification
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HPLC: >98% (254 nm).
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Boroxine Content: Boronic acids dehydrate to form boroxines (trimers). This is reversible in aqueous media. A purity assay should account for this; titration with mannitol is the gold standard for quantitative Boron content.
Handling & Stability
The Boroxine Cycle
Users must understand that the "pure" solid is often a mixture of the free acid and the cyclic anhydride (boroxine).
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Storage: Store at 2–8°C under inert gas. Desiccate to prevent uncontrolled hydration.
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Reaction Usage: In Suzuki couplings, the base (e.g., K₂CO₃, CsF) hydrolyzes the boroxine back to the active boronate species in situ. No pre-activation is required.
Protodeboronation Risk
The electron-donating nature of the alkoxy (position 3) and methyl (position 4) groups increases electron density on the ring, making the C-B bond slightly more labile to acidic hydrolysis than unsubstituted phenylboronic acid.
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Avoid: Prolonged exposure to pH < 2.
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Avoid: Heating >100°C in protic solvents without base.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Citation for mechanistic understanding of boroxine equilibrium and c
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text for the applic
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PubChem Compound Summary. (2024). (3-methoxy-4-methylphenyl)boronic acid (Analogous scaffold validation). National Center for Biotechnology Information. Link
- Used for structural analogy and spectral prediction valid
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Li, W., et al. (2005). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Journal of Organic Chemistry, 67(15), 5394–5397. Link
- Source for the optimized cryogenic lithi
